6-Amino-1,3-dipropyl-5-nitrosouracil
CAS No.: 81250-33-1
Cat. No.: VC20754600
Molecular Formula: C10H16N4O3
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 81250-33-1 |
---|---|
Molecular Formula | C10H16N4O3 |
Molecular Weight | 240.26 g/mol |
IUPAC Name | 6-amino-5-nitroso-1,3-dipropylpyrimidine-2,4-dione |
Standard InChI | InChI=1S/C10H16N4O3/c1-3-5-13-8(11)7(12-17)9(15)14(6-4-2)10(13)16/h3-6,11H2,1-2H3 |
Standard InChI Key | HLHWJHPBAYITQE-UHFFFAOYSA-N |
SMILES | CCCN1C(=C(C(=O)N(C1=O)CCC)N=O)N |
Canonical SMILES | CCCN1C(=C(C(=O)N(C1=O)CCC)N=O)N |
Chemical Structure and Properties
6-Amino-1,3-dipropyl-5-nitrosouracil is a derivative of uracil, which is a pyrimidine nucleobase naturally found in RNA. The compound has the molecular formula C10H16N4O3, featuring a uracil core structure with specific functional group modifications. The molecular structure includes propyl groups attached to nitrogen atoms at positions 1 and 3, an amino group (-NH2) at position 6, and a nitroso group (-N=O) at position 5.
The structural configuration of this compound gives it distinctive chemical properties and reactivity patterns. Due to the presence of the nitroso group, the compound often appears as a colored substance, which is characteristic of nitroso compounds. The presence of both electron-donating (amino and propyl) and electron-withdrawing (nitroso) groups creates an interesting electronic distribution across the molecule, influencing its reactivity.
Physical Properties
Property | Value |
---|---|
Molecular Formula | C10H16N4O3 |
Molecular Weight | Approximately 240.26 g/mol |
CAS Registry Number | 81250-33-1 |
Appearance | Typically a colored solid |
Solubility | Likely soluble in polar organic solvents |
Structural Class | Substituted pyrimidine/uracil derivative |
The compound's physical properties are influenced by its functional groups, with the polar nitroso and amino groups enhancing solubility in polar solvents while the propyl chains contribute to lipophilicity. This balanced profile of hydrophilic and lipophilic characteristics makes it valuable for various synthetic applications.
Synthetic Methodology
The synthesis of 6-Amino-1,3-dipropyl-5-nitrosouracil typically follows a multi-step process beginning with 1,3-dipropyluracil as the starting material. The synthetic route generally involves two key transformations: nitrosation followed by amination.
Nitrosation Process
Chemical Reactivity
6-Amino-1,3-dipropyl-5-nitrosouracil exhibits a rich chemistry due to its multiple functional groups, each offering distinct reactive sites for further transformations.
Oxidation Reactions
The nitroso group at position 5 can undergo oxidation to form a nitro group (-NO2). This transformation can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically requires controlled conditions to prevent oxidation of other functional groups.
Reduction Reactions
The nitroso group can also be reduced to form an amino group, resulting in a diamine derivative. This reduction can be accomplished using reducing agents such as sodium borohydride or lithium aluminum hydride. The selective reduction of the nitroso group in the presence of other functional groups may require specialized reducing agents or protected intermediates.
Nucleophilic Substitution Reactions
Comparative Analysis with Related Compounds
To better understand the properties and applications of 6-Amino-1,3-dipropyl-5-nitrosouracil, it is valuable to compare it with structurally related compounds.
Comparison with 6-Amino-1,3-dimethyl-5-nitrosouracil
6-Amino-1,3-dimethyl-5-nitrosouracil is a closely related compound that differs only in the alkyl substituents (methyl vs. propyl groups) . This compound has been more extensively studied and has documented applications in purine synthesis . When treated with benzylidenetriphenylphosphoranes, it undergoes a reaction to form theophylline derivatives, suggesting similar potential for 6-Amino-1,3-dipropyl-5-nitrosouracil in heterocyclic synthesis .
Feature | 6-Amino-1,3-dipropyl-5-nitrosouracil | 6-Amino-1,3-dimethyl-5-nitrosouracil |
---|---|---|
Alkyl Groups | Propyl at positions 1 and 3 | Methyl at positions 1 and 3 |
Molecular Formula | C10H16N4O3 | C6H8N4O3 |
Molecular Weight | ~240.26 g/mol | ~184.15 g/mol |
Lipophilicity | Higher due to longer alkyl chains | Lower with shorter alkyl chains |
Known Applications | Chemical intermediate | Purine synthesis, theophylline production |
Comparison with 6-Amino-1,3-dimethyluracil
6-Amino-1,3-dimethyluracil lacks the nitroso group at the 5-position that is present in 6-Amino-1,3-dipropyl-5-nitrosouracil . This structural difference significantly alters the compound's reactivity and applications. The absence of the nitroso group results in different electronic properties and reduces the compound's versatility as a synthetic intermediate for certain transformations.
Applications in Chemical Research
6-Amino-1,3-dipropyl-5-nitrosouracil serves as an important building block in organic synthesis and has several research applications.
Synthesis of Complex Heterocycles
Based on the reactivity of similar compounds like 6-Amino-1,3-dimethyl-5-nitrosouracil, it can be inferred that 6-Amino-1,3-dipropyl-5-nitrosouracil may be valuable in the synthesis of complex heterocyclic systems . The presence of the nitroso and amino groups provides reactive handles for ring closure and formation of fused heterocycles.
Structure-Activity Relationship Studies
The compound represents an important structural variant in structure-activity relationship studies of uracil derivatives. By comparing the biological activities of compounds with different alkyl substituents (methyl vs. propyl), researchers can gain insights into how alkyl chain length affects biological activity and potency.
Analytical Characterization
The identification and characterization of 6-Amino-1,3-dipropyl-5-nitrosouracil typically involve various analytical techniques.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for the propyl groups (typically in the upfield region), as well as signals for the amino group and the pyrimidine ring hydrogens. The presence of the nitroso group would influence the electronic environment of neighboring atoms, resulting in distinctive chemical shifts.
Infrared (IR) spectroscopy would reveal characteristic absorption bands for the nitroso group (~1400-1500 cm⁻¹), amino group (~3300-3500 cm⁻¹), and carbonyl groups of the uracil ring (~1600-1700 cm⁻¹).
Mass Spectrometry
Mass spectrometry would provide the molecular weight and fragmentation pattern, with characteristic fragments resulting from the loss of propyl groups, nitroso group, or other structural features.
Future Research Directions
Research on 6-Amino-1,3-dipropyl-5-nitrosouracil could be expanded in several directions:
Synthetic Methodology Optimization
Development of more efficient and selective methods for the synthesis of 6-Amino-1,3-dipropyl-5-nitrosouracil, potentially using catalytic approaches or flow chemistry to improve yields and reduce environmental impact.
Exploration of Novel Derivatives
Creation of a library of derivatives with various substituents at different positions to establish comprehensive structure-activity relationships and identify compounds with enhanced properties for specific applications.
Investigation of Biological Activities
Systematic evaluation of potential biological activities, including adenosine receptor interactions, enzyme inhibition, and anti-inflammatory properties, building upon the known activities of related uracil derivatives.
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